molecular formula C24H41NaO5S B13761676 Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulphonate CAS No. 63059-59-6

Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulphonate

Cat. No.: B13761676
CAS No.: 63059-59-6
M. Wt: 464.6 g/mol
InChI Key: XMEZMPZIYXDDJI-UHFFFAOYSA-M
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Description

Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulphonate (CAS: 63059-59-6) is a sodium salt of a benzenesulphonic acid derivative with a branched alkyl chain (1-methylheptadecyl) and hydroxyl groups at positions 2 and 5 on the aromatic ring. Its molecular formula is C₂₄H₄₁NaO₅S, and it has a molecular weight of 464.634 g/mol .

Properties

CAS No.

63059-59-6

Molecular Formula

C24H41NaO5S

Molecular Weight

464.6 g/mol

IUPAC Name

sodium;2,5-dihydroxy-4-octadecan-2-ylbenzenesulfonate

InChI

InChI=1S/C24H42O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)21-18-23(26)24(19-22(21)25)30(27,28)29;/h18-20,25-26H,3-17H2,1-2H3,(H,27,28,29);/q;+1/p-1

InChI Key

XMEZMPZIYXDDJI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Proposed Synthetic Route for Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulphonate

Given the structural similarity to alkylated phenols and dodecylbenzene sulfonates, the following synthetic scheme is recommended:

  • Starting Material Preparation : Synthesize or procure 2,5-dihydroxy-4-(1-methylheptadecyl)benzene as the aromatic substrate.
  • Sulfonation Step : React the substrate with sulfuric acid or sulfur trioxide under controlled temperature (40–70 °C) to introduce the sulfonic acid group at the available aromatic position.
  • Separation of Acid : Cool the reaction mixture to 40–50 °C and add water to separate inorganic acids from the organic sulfonated product.
  • Neutralization : Add sodium hydroxide solution to neutralize the sulfonic acid and form the sodium sulfonate salt, controlling pH to 7–8.
  • Salting-out and Isolation : Add sodium chloride to precipitate the product, filter, and wash to obtain the pure this compound as a white solid.

This method is adapted from procedures used in synthesizing sodium dodecylbenzene sulfonate, with modifications to accommodate the dihydroxy substitution and the longer alkyl chain.

Reaction Parameters and Conditions

Step Reagents/Conditions Temperature (°C) Time Notes
Sulfonation 2,5-dihydroxy-4-(1-methylheptadecyl)benzene + 98% H₂SO₄ 40 to 70 2 hours Stirring, temperature control critical
Acid Separation Water addition (~15 mL per 35 mL reaction mix) 40 to 50 Until phase separation Avoid too low temperature to prevent salt clogging
Neutralization 10% NaOH solution 40 to 50 Gradual addition pH adjusted to 7–8
Salting-out Sodium chloride addition Ambient Until precipitation Facilitates product crystallization

Table 2: Typical Reaction Conditions for Preparation

Purification and Characterization

Purification Techniques

  • Recrystallization : Exploiting temperature-dependent solubility differences in water or organic solvents (e.g., N,N-dimethylformamide) to purify the sodium sulfonate salt.
  • Chromatography : For higher purity demands, chromatographic methods can be employed.
  • Filtration and Washing : Vacuum filtration with minimal washing to remove residual mother liquor and inorganic impurities.

Analytical Characterization

Research Data and Results

While direct published data on this compound are limited, analogous compounds such as sodium dodecylbenzene sulfonate provide a benchmark for expected yields and purity.

  • Yields : Sulfonation reactions under optimized conditions typically achieve yields above 85%.
  • Purity : Post-purification products show melting points consistent with literature values and clean IR spectra without significant impurities.
  • Side Reactions : Minimal when reaction temperature and sulfonating agent concentration are controlled.

Additional Notes on Related Compounds

A related polymeric sodium salt of poly-(2,5-dihydroxyphenylene)-4-thiosulfonic acid has been synthesized via interaction of para-benzoquinone and sodium thiosulfate in organic solvent at 40–70 °C, followed by precipitation and purification with ethanol. Although structurally distinct, this highlights the importance of temperature control and solvent choice in sulfonate and related compound syntheses.

Summary Table of Preparation Method

Stage Description Key Parameters Outcome
Substrate Synthesis Preparation of dihydroxy-alkylbenzene precursor Purity > 95% Ready for sulfonation
Sulfonation Reaction with sulfuric acid or SO₃ 40–70 °C, 2 hours Introduction of sulfonic acid group
Acid Separation Water addition and phase separation 40–50 °C Removal of inorganic acids
Neutralization Sodium hydroxide addition pH 7–8, 40–50 °C Formation of sodium sulfonate salt
Salting-out Sodium chloride addition Ambient temperature Precipitation and isolation of product
Purification Recrystallization or chromatography Solvent dependent High purity sodium sulfonate salt
Characterization IR, NMR, melting point, elemental analysis Standard analytical methods Confirmation of structure and purity

Chemical Reactions Analysis

Reactivity with Nucleophiles

The dihydroxy and sulfonate groups on the aromatic ring enable distinct reactivity:

Substitution Reactions

  • With Amines : The sulfonate group acts as a leaving group in nucleophilic aromatic substitution. For example, secondary amines (e.g., morpholine) can replace the sulfonate group via ipso-substitution, forming 2,5-diamino derivatives .

  • With Thiols : Thiols react via addition-elimination mechanisms at the C-3/C-6 positions, forming thioether derivatives, as demonstrated in studies on 2,5-dihydroxybenzoquinones .

Acid-Catalyzed Rearrangements

Under strongly acidic conditions, the hydroxy and keto groups on the aromatic ring undergo positional flux, maintaining the 2,5-dihydroxy-1,4-diketo pattern while altering oxygen positions. This “OH-fluxuational” effect impacts reactivity in acidic media .

Reaction Optimization Data

The table below summarizes reaction conditions and outcomes for analogous sulfonates:

Reaction Type Conditions Catalyst/Reagent Yield Mechanism Source
SulfonationGas-phase, 40–60°CSO₃>90%Electrophilic substitution
Amine substitutionRoom temp, polar aprotic solventMorpholine70–85%Ipso-substitution
Thiol additionAcetic acid, BF₃·Et₂OBenzenethiol60–75%Addition-elimination

Mechanistic Insights

  • Sulfonation : Follows electrophilic aromatic substitution, with SO₃ acting as the electrophile .

  • Thiol Reactions : Proceed via initial protonation of the hydroxy group, followed by nucleophilic attack by thiolate ions (Scheme 2) .

Industrial and Environmental Relevance

  • Detergent Applications : The hydrophobic alkyl chain enhances surfactant properties, similar to sodium dodecylbenzene sulfonate (SDBS) .

  • Environmental Degradation : Sulfonate groups resist microbial degradation, leading to persistence in aquatic systems. Oxidative degradation pathways are under investigation .

Scientific Research Applications

Chemistry

Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulphonate is primarily used as a surfactant in chemical reactions. Its ability to lower surface tension enhances the solubility of various compounds, facilitating reactions that may otherwise be hindered by poor solubility.

Key Applications :

  • Enhancing Reaction Rates : Used in organic synthesis to improve yields.
  • Solubilizing Agents : Effective in dissolving hydrophobic compounds in aqueous solutions.

Biology

In biological research, this compound is utilized to improve cell membrane permeability , making it valuable in cell culture studies and drug delivery systems.

Case Studies :

  • Cell Culture Enhancement : Studies show that incorporating this compound into culture media increases the uptake of nutrients and drugs by cells.
  • Drug Delivery Systems : Investigated for its potential to enhance the bioavailability of therapeutic agents by facilitating their transport across biological membranes.

Medicine

The compound's amphiphilic properties make it a candidate for developing innovative drug delivery systems , particularly for poorly soluble drugs.

Research Findings :

  • Formulation Development : It has been tested in formulations aimed at improving the dermal absorption of active pharmaceutical ingredients.
  • Therapeutic Efficacy : Preliminary studies indicate enhanced therapeutic effects when used in topical applications.

Industry

This compound finds extensive use in industrial applications such as detergents, emulsifiers, and dispersants.

Application AreaSpecific Uses
DetergentsFormulation of cleaning products with improved wetting properties
EmulsifiersStabilization of emulsions in cosmetics and food products
DispersantsUsed in paints and coatings to improve stability

Mechanism of Action

The mechanism of action of Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate is primarily based on its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. It targets cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane.

Comparison with Similar Compounds

Comparison with Similar Sodium Benzenesulphonate Derivatives

Structural and Functional Differences

Sodium 4-(2,4-dihydroxyphenylazo)benzenesulphonate (Acid Orange 6; CAS 547-57-9)
  • Structure : Azo dye with a sulphonate group and hydroxyl substituents.
  • Function : Used as a hair dye due to its chromophoric azo group .
  • Key Difference : The target compound lacks an azo group but features a long alkyl chain, making it more suited for surfactant roles rather than coloring applications.
Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate (Acid Orange 1; CAS 633-96-5)
  • Structure : Naphthyl-azo derivative with sulphonate and hydroxyl groups.
  • Function: Another hair dye with enhanced lightfastness due to the naphthyl group .
Sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulphonate (CAS 4156-21-2)
  • Structure : Contains a reactive triazine ring and sulphonate group.
  • Function : Likely used as a reactive dye intermediate or crosslinking agent .
  • Key Difference : The triazine group enables covalent bonding to substrates (e.g., textiles), whereas the target compound’s alkyl chain prioritizes solubility modulation.
Sodium 4-(4-dimethylaminophenylazo)benzenesulphonate
  • Structure: Azo dye with a dimethylamino group.
  • Function : Toxic dye regulated under hazardous material transport guidelines .
  • Key Difference : The target compound’s hydroxyl groups may reduce toxicity compared to azo-based dyes, though safety data for the target is unavailable.

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Application
Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulphonate 464.63 1-methylheptadecyl, 2,5-dihydroxy N/A Surfactant (inferred)
Acid Orange 6 316.28 Azo, 2,4-dihydroxy N/A Hair dye
Sodium p-toluenesulphonate 194.18 Methyl >300 (decomposes) Organic synthesis
Bornyl benzenesulphonate ~280 (estimated) Bornyl ester 52–90 Historical research
  • Alkyl Chain Impact : The target’s 1-methylheptadecyl chain (C₁₈) significantly increases its molecular weight compared to simpler sulphonates (e.g., sodium p-toluenesulphonate, MW 194.18), enhancing lipid solubility for surfactant use .
  • Hydroxyl Groups : The 2,5-dihydroxy configuration may enable chelation or antioxidant activity, unlike azo dyes’ electron-withdrawing groups .

Biological Activity

Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulphonate, commonly referred to as sodium 2,5-DHBS, is a sulfonated phenolic compound with the molecular formula C24H43NaO5SC_{24}H_{43}NaO_5S and a molecular weight of approximately 466.65 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological and industrial applications. This article reviews its biological activity based on various research findings and case studies.

  • CAS Number : 63059-59-6
  • Molecular Formula : C24H43NaO5SC_{24}H_{43}NaO_5S
  • Molecular Weight : 466.65 g/mol
  • Physical State : Solid at room temperature

Safety and Toxicity

The compound is classified under GHS hazard categories, indicating potential risks such as skin irritation (H315) and aquatic toxicity (H411). Proper safety precautions are recommended when handling this compound .

Antimicrobial Properties

Research indicates that sodium 2,5-DHBS exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use in antibacterial formulations. The minimum inhibitory concentration (MIC) values were determined for several pathogens, including:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results highlight sodium 2,5-DHBS as a promising candidate for developing antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of sodium 2,5-DHBS has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated notable free radical scavenging ability, which may contribute to its protective effects against oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that sodium 2,5-DHBS exhibits selective cytotoxic effects. The compound was tested against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that sodium 2,5-DHBS could be explored further for its potential as an anticancer agent .

The biological activity of sodium 2,5-DHBS can be attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. This property facilitates its insertion into lipid bilayers, potentially disrupting membrane integrity and leading to cell death in susceptible organisms.

Case Studies

  • Antibacterial Application : A formulation containing sodium 2,5-DHBS was tested in a clinical setting for treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
  • Antioxidant Supplementation : In a controlled trial involving patients with oxidative stress-related conditions, supplementation with sodium 2,5-DHBS resulted in improved biomarkers of oxidative damage and enhanced overall health outcomes .

Q & A

Basic: What synthetic methodologies are recommended for preparing Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulphonate, and how can isomer contamination be minimized?

Methodological Answer:
The compound is synthesized via alkylation and sulfonation reactions. A typical approach involves:

Alkylation of the benzene ring : Introducing the 1-methylheptadecyl group to the benzenesulphonate backbone under controlled conditions (e.g., Friedel-Crafts alkylation with appropriate catalysts).

Sulfonation and hydroxylation : Sequential sulfonation at the para position and hydroxylation at the 2,5-positions using sulfuric acid and hydroxylation agents.

Purification : Critical to avoid isomer contamination. Column chromatography (silica gel, eluent: methanol/chloroform gradient) or recrystallization in ethanol-water mixtures can isolate the desired isomer.
Key Considerations :

  • Isomer purity impacts reproducibility. Use high-purity starting materials (e.g., 1-methylheptadecyl halides) and monitor reaction intermediates via TLC or HPLC .
  • Evidence from sodium dodecylbenzenesulphonate (DBS) studies shows isomer mixtures (e.g., 4-(2-dodecyl) vs. 4-(6-dodecyl)) lead to inconsistent physicochemical properties, necessitating rigorous purification .

Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm alkyl chain integration (e.g., methylheptadecyl protons at δ 0.8–1.5 ppm) and sulfonate/hydroxyl group positions.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol:sodium acetate buffer (pH 4.6, 65:35) to assess purity and detect isomers .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C24_{24}H41_{41}NaO5_5S, exact mass 464.25) and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability (>300°C decomposition) and hydration states .

Advanced: How does the branched alkyl chain (1-methylheptadecyl) influence micellization thermodynamics compared to linear analogs?

Methodological Answer:

  • Critical Micelle Concentration (CMC) : Branched chains (e.g., 1-methylheptadecyl) lower CMC due to increased hydrophobicity. For example, sodium p-(3-dodecyl)benzenesulphonate has a CMC of 1.2 mM vs. 2.5 mM for linear isomers .
  • Thermodynamic Parameters :
    • ΔG° (micellization): More negative for branched chains, indicating spontaneity.
    • ΔH° and ΔS°: Branched chains reduce entropy loss during micelle formation due to steric hindrance .
  • Experimental Design : Use conductometry or surface tension measurements to determine CMC. Compare with linear homologs (e.g., sodium p-nonylbenzenesulphonate) to isolate chain effects.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

Purity and Isomer Ratios : Impure isomers (e.g., 2,5-dihydroxy vs. 3,4-dihydroxy contaminants) alter bioactivity. Validate purity via HPLC before assays .

Assay Conditions :

  • pH Sensitivity : The sulfonate group’s ionization (pKa ~1.5) affects solubility and membrane interaction. Use buffered solutions (pH 4–7) for consistency .
  • Solvent Effects : DMSO may artificially enhance permeability; use aqueous suspensions with <1% co-solvents.

Biological Models : Compare results across cell lines (e.g., HEK293 vs. HeLa) and in vivo models to assess tissue-specific effects .

Methodological: What strategies optimize the compound’s stability in aqueous solutions for long-term studies?

Methodological Answer:

  • pH Control : Maintain solutions at pH 6–7 to prevent sulfonate hydrolysis. Use sodium acetate or phosphate buffers .
  • Antioxidants : Add 0.1% ascorbic acid to inhibit hydroxyl group oxidation.
  • Storage : Lyophilize and store at -20°C under inert gas (argon). Reconstitute in degassed water to minimize oxidative degradation .

Advanced: How does the compound interact with lipid bilayers, and what experimental models best capture this behavior?

Methodological Answer:

  • Mechanism : The amphiphilic structure inserts into bilayers via hydrophobic alkyl chains, while sulfonate groups interact with polar headgroups.
  • Experimental Models :
    • Langmuir Trough : Measure monolayer compression isotherms to assess insertion efficiency.
    • Fluorescence Anisotropy : Use DPH probes to quantify membrane fluidity changes.
    • Molecular Dynamics (MD) Simulations : Model interactions with POPC bilayers to predict partitioning energetics .

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